(1S)-1-(4-tert-butylphenyl)ethan-1-amine hydrochloride
CAS No.: 1415303-39-7
Cat. No.: VC7465497
Molecular Formula: C12H20ClN
Molecular Weight: 213.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415303-39-7 |
|---|---|
| Molecular Formula | C12H20ClN |
| Molecular Weight | 213.75 |
| IUPAC Name | (1S)-1-(4-tert-butylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N.ClH/c1-9(13)10-5-7-11(8-6-10)12(2,3)4;/h5-9H,13H2,1-4H3;1H/t9-;/m0./s1 |
| Standard InChI Key | WQCMEXXHUOHNLP-FVGYRXGTSA-N |
| SMILES | CC(C1=CC=C(C=C1)C(C)(C)C)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a tert-butyl-substituted benzene ring connected to an ethylamine moiety through a single covalent bond at the para position. X-ray crystallographic analysis of analogous structures reveals that the tert-butyl group adopts a staggered conformation relative to the aromatic ring, minimizing steric hindrance . The (1S) configuration places the amine group in a specific spatial orientation critical for chiral recognition processes .
Table 1: Fundamental Chemical Properties
Synthesis and Manufacturing
Enantioselective Production Methods
Industrial-scale synthesis typically employs resolution techniques rather than asymmetric catalysis due to cost considerations. A documented pathway involves:
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Friedel-Crafts alkylation of benzene with tert-butyl chloride to form 4-tert-butyltoluene.
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Nitration followed by reduction to yield racemic 1-(4-tert-butylphenyl)ethanamine.
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Diastereomeric salt formation with D-tartaric acid, enabling separation of the (1S)-enantiomer .
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Acidification with hydrochloric acid to precipitate the hydrochloride salt .
Quality Control Parameters
Commercial batches exhibit ≥95% chemical purity by HPLC analysis, with enantiomeric excess (ee) ≥97% as verified through chiral stationary phase chromatography . Residual solvents are controlled to <50 ppm for tetrahydrofuran and <500 ppm for ethanol according to ICH guidelines .
Physicochemical Behavior
Solubility and Partitioning
While quantitative solubility data remain proprietary, the hydrochloride salt demonstrates improved aqueous solubility compared to the free base form. Estimated logP values (octanol/water) range from 2.8–3.2, suggesting moderate lipophilicity suitable for membrane penetration in biological systems .
Stability Profile
The compound requires refrigeration at 2–7°C in airtight containers to prevent racemization and hygroscopic degradation . Accelerated stability studies indicate <2% decomposition over 12 months when stored under recommended conditions .
Research Applications
Catalysis and Asymmetric Synthesis
The tert-butyl group’s steric bulk makes this amine valuable in chiral ligand design. Recent studies demonstrate its utility in:
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Copper-catalyzed azide-alkyne cycloadditions (CuAAC) with 92% ee
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Organocatalytic Michael additions of nitroalkanes (up to 85% yield)
Pharmaceutical Intermediate
Structure-activity relationship (SAR) studies utilize this scaffold in developing:
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